Hydroxytuberosone

Übersicht

Beschreibung

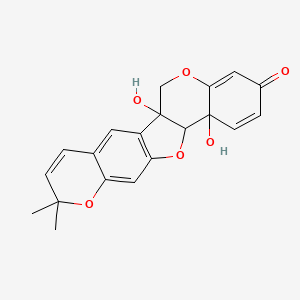

Hydroxytuberosone is a natural pterocarpanone found in Kudzu vine . It has a molecular formula of C20H18O6 .

Synthesis Analysis

A biomimetic approach has been established to synthesize hydroxytyrosol from the hydroxylation of tyrosol. In this process, an EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase. H 2 O 2 and ascorbic acid were used as oxygen donor and hydrogen donor, respectively .Molecular Structure Analysis

The molecular structure of Hydroxytuberosone is complex, with a molecular weight of 354.4 g/mol . More detailed structural analysis would require specific tools and techniques .Physical And Chemical Properties Analysis

Hydroxytuberosone has a molecular weight of 354.4 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . More detailed physical and chemical properties would require specific analysis techniques .Wissenschaftliche Forschungsanwendungen

Hydroxyapatite–Carbon Nanotube Composites for Biomedical Applications : Hydroxyapatite, used in bone grafts, has been combined with carbon nanotubes to improve its mechanical properties for a wider range of clinical uses. The study discusses synthesis, processing, and potential applications of these composites (White, Best, & Kinloch, 2007).

Clinical Experience with Hydroxyurea : Hydroxyurea has been used in cancer therapy for over 30 years. This paper provides an overview of its diverse clinical applications and ongoing research to identify additional uses (Donehower, 1992).

Hydroxylation of Multi-Walled Carbon Nanotubes : Hydroxylated carbon nanotubes (MWCNTs-OH) have shown enhanced biocompatibility compared to pristine MWCNTs, with potential applications in the biomedical field (Liu, Liu, & Peng, 2016).

Biodistribution of Carbon Single-Wall Carbon Nanotubes in Mice : This study explores the distribution of hydroxylated carbon single-wall nanotubes in mice, providing insights into their potential biomedical applications (Wang et al., 2004).

Natural Compounds in Experimental Pharmacology and Drug Discovery : This editorial highlights the growing interest in natural compounds, including hydroxy flavones, for pharmacological applications (Trostchansky & Salomone, 2022).

Dietary Flavonoid Fisetin and Microtubule Dynamics in Prostate Cancer Cells : Fisetin, a hydroxyflavone, was found to bind to tubulin and stabilize microtubules, offering potential as a microtubule targeting agent in cancer treatment (Mukhtar et al., 2015).

Eigenschaften

IUPAC Name |

1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSPTIAGLVOKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxytuberosone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological targets have been investigated for Hydroxytuberosone and what are the potential implications?

A1: Hydroxytuberosone has shown promising in vitro inhibitory activity against α-glucosidase and lysine-specific histone demethylase 1 (LSD1) .

Q2: How does Hydroxytuberosone interact with α-glucosidase at a molecular level?

A2: Molecular docking and molecular dynamic simulations suggest that Hydroxytuberosone binds within the active pocket of α-glucosidase, forming hydrogen bonds with the amino acid ASP307 located on a loop at the entrance of the active site . This interaction potentially blocks the enzyme's active site, inhibiting its activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)